2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Formation of the Acetohydrazide Moiety: This involves the reaction of hydrazine derivatives with acyl chlorides or esters.
Condensation Reaction: The final step involves the condensation of the acetohydrazide with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the acetohydrazide moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and modified acetohydrazides.
Substitution: Substituted aromatic derivatives with various functional groups.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its unique structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C24H20ClN5OS |
---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20ClN5OS/c1-17-7-13-21(14-8-17)30-23(19-9-11-20(25)12-10-19)28-29-24(30)32-16-22(31)27-26-15-18-5-3-2-4-6-18/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
InChI Key |
RJIYSRMMLOEVAY-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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